molecular formula C13H12N4O5S B12193139 N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide CAS No. 379254-60-1

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B12193139
CAS No.: 379254-60-1
M. Wt: 336.33 g/mol
InChI Key: TUHLFULYTLALMK-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide ( 379254-60-1) is a synthetic compound with a molecular formula of C13H12N4O5S and a molecular weight of 336.33 g/mol . It belongs to the sulfonamide class of chemicals, which are characterized by the presence of the sulfonamide group (-SO2NH-) . Sulfonamides are a foundational group in medicinal chemistry, historically known for their antibacterial activity which arises from their role as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for bacterial folate synthesis . Beyond their antibacterial applications, sulfonamide derivatives are extensively investigated for their ability to inhibit human carbonic anhydrase (CA) isoforms . The inhibition of these enzymes is a validated strategy for developing therapeutics for a range of conditions, including glaucoma, epilepsy, edema, and tumors . The specific structure of this compound, incorporating both a 3-nitrobenzenesulfonamide group and a hydrazine carbonyl moiety, suggests potential as a versatile building block or intermediate in organic synthesis and drug discovery efforts. It may be of particular interest to researchers designing and synthesizing novel enzyme inhibitors or exploring structure-activity relationships (SAR) of sulfonamide-based bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c14-15-13(18)9-4-6-10(7-5-9)16-23(21,22)12-3-1-2-11(8-12)17(19)20/h1-8,16H,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHLFULYTLALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199835
Record name 4-[[(3-Nitrophenyl)sulfonyl]amino]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-60-1
Record name 4-[[(3-Nitrophenyl)sulfonyl]amino]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3-Nitrophenyl)sulfonyl]amino]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis Strategy

The synthesis of N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide typically follows a two-step approach:

  • Sulfonamide Formation : Reaction of 3-nitrobenzenesulfonyl chloride with a para-substituted aniline derivative.

  • Hydrazinecarbonyl Introduction : Conversion of an ester or amide group on the phenyl ring to a hydrazinecarbonyl moiety via hydrazinolysis.

Sulfonamide Formation

The sulfonamide bond is established by reacting 3-nitrobenzenesulfonyl chloride with 4-aminobenzoate esters (e.g., ethyl 4-aminobenzoate) in the presence of a base such as pyridine or triethylamine. This step proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride:

3-NO2-C6H4-SO2Cl+NH2-C6H4-COORBase3-NO2-C6H4-SO2-NH-C6H4-COOR+HCl\text{3-NO}2\text{-C}6\text{H}4\text{-SO}2\text{Cl} + \text{NH}2\text{-C}6\text{H}4\text{-COOR} \xrightarrow{\text{Base}} \text{3-NO}2\text{-C}6\text{H}4\text{-SO}2\text{-NH-C}6\text{H}_4\text{-COOR} + \text{HCl}

Key conditions include:

  • Solvent : Dichloromethane or chlorobenzene.

  • Temperature : 0–25°C to minimize side reactions.

  • Molar Ratio : 1:1 sulfonyl chloride to amine.

Hydrazinecarbonyl Functionalization

The ester intermediate is treated with hydrazine hydrate to replace the alkoxy group (-OR) with a hydrazinecarbonyl (-CONHNH2_2) group. This step is typically conducted under reflux in ethanol or DMSO:

3-NO2-C6H4-SO2-NH-C6H4-COOR+NH2NH2Δ3-NO2-C6H4-SO2-NH-C6H4-CONHNH2+ROH\text{3-NO}2\text{-C}6\text{H}4\text{-SO}2\text{-NH-C}6\text{H}4\text{-COOR} + \text{NH}2\text{NH}2 \xrightarrow{\Delta} \text{3-NO}2\text{-C}6\text{H}4\text{-SO}2\text{-NH-C}6\text{H}4\text{-CONHNH}_2 + \text{ROH}

Optimization Parameters :

  • Hydrazine Excess : 8–15 molar equivalents relative to the ester.

  • Temperature : 120–125°C under pressurized conditions (0.8–1.2 MPa) for improved kinetics.

  • Solvent : Ethanol or DMSO enhances solubility and reaction efficiency.

Comparative Analysis of Methodologies

Yield and Purity Across Conditions

The table below summarizes yields and purity from representative protocols:

MethodMolar Ratio (Ester:Hydrazine)Temperature (°C)Pressure (MPa)Yield (%)Purity (HPLC, %)Source
Ethanol Reflux1:1078Atmospheric8595.2
High-Pressure Reactor1:121211.097.598.7
DMSO Solvent System1:8100Atmospheric8996.5

Key Findings :

  • High-pressure conditions (1.0 MPa) significantly improve yield (97.5%) and purity (98.7%) due to enhanced reaction kinetics.

  • Excess hydrazine (>10 equivalents) minimizes residual ester but requires careful post-reaction purification.

Critical Process Considerations

Nitro Group Stability

The nitro (-NO2_2) group is susceptible to reduction under strong reducing conditions. However, hydrazine hydrate acts as a mild nucleophile rather than a reducing agent in this context, preserving the nitro functionality.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures are effective for isolating the product.

  • Acid-Base Extraction : Utilizes the sulfonamide’s solubility in dilute mineral acids (e.g., HCl).

Scalability and Industrial Feasibility

Cost-Effective Practices

  • Solvent Recycling : Chlorobenzene and DMSO can be recovered via distillation.

  • Catalytic Additives : N,N-Dimethylformamide (DMF) accelerates sulfonyl chloride reactions, reducing reaction time by 30%.

Analytical Validation

Structural Confirmation

  • IR Spectroscopy : Peaks at 3242 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O), and 1350 cm1^{-1} (S=O).

  • NMR : 1^1H-NMR signals at δ 10.52 ppm (hydrazine NH) and δ 8.2–7.5 ppm (aromatic protons).

Purity Assessment

  • HPLC : Retention time alignment with standards and <1% impurity threshold .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydrazinecarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carbonyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of hydrazinecarboxamides exhibit activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. For instance, certain derivatives showed moderate inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential use in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

Compound NameTarget OrganismMIC (µM)Reference
Hydrazone AMycobacterium tuberculosis250+
Hydrazone BM. avium200
Hydrazone CMRSA150

Inhibition of Enzyme Activity

The compound also shows promise as an inhibitor of human carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibitory studies have indicated that modifications to the sulfonamide group can enhance enzyme binding affinity, making these derivatives valuable in treating conditions associated with dysregulated carbonic anhydrase activity .

Table 2: Inhibition Profiles of Carbonic Anhydrase

Compound NameInhibition (%) at 100 µMReference
Compound D75
Compound E60

Potential Anti-Cancer Properties

Research has indicated that certain hydrazone derivatives possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .

Anti-Inflammatory Effects

Some studies suggest that N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide may exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases. The sulfonamide group is known for its ability to modulate inflammatory pathways, which could be harnessed for therapeutic purposes .

Case Study 1: Antimycobacterial Activity

A study evaluated a series of hydrazone derivatives for their antimycobacterial activity against Mycobacterium tuberculosis strains. The results indicated that some compounds exhibited lower minimum inhibitory concentrations compared to existing treatments, suggesting their potential as novel therapeutic agents .

Case Study 2: Enzyme Inhibition

Research into the inhibition of human carbonic anhydrase revealed that specific modifications to the hydrazine structure significantly increased inhibitory potency. This finding highlights the importance of structural optimization in developing effective enzyme inhibitors .

Mechanism of Action

The mechanism of action of N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogues with Anti-Tubercular Activity ()

Compounds synthesized in share a sulfonamide or benzamide core with hydrazinecarbonyl substituents but differ in substituents and functional groups:

Compound Name Substituents Yield Key Features
(S)-N-(4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)-3,5-dinitrobenzamide 3,5-dinitrobenzamide; trifluoromethylphenyl 38% High electron-withdrawing groups (dinitro)
(S)-N-(1-(2-(3-chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)-3,5-dinitrobenzamide 3,5-dinitrobenzamide; 3-chlorophenyl 42% Chlorine enhances lipophilicity
N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide (Target) 3-nitrobenzene sulfonamide N/A Single nitro group; sulfonamide backbone

Key Differences :

  • Trifluoromethyl and chlorophenyl substituents in analogs enhance lipophilicity, which could increase membrane permeability but reduce aqueous solubility .

Sulfonamide Hybrids with Radical Scavenging Activity ()

Quinolinyl-sulfonamide hybrids (e.g., compounds 7d and 7e) feature imine (C=N) and sulfonamide groups, differing from the target compound’s nitro and hydrazinecarbonyl moieties:

Compound Name Substituents Yield Melting Point FTIR Peaks (cm⁻¹)
7d: N-(4-(2-((2-Chloro-6-methoxyquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide Quinolinyl; chloro; methoxy 95% 264°C 1645 (C=O), 1609 (C=N)
7e: N-(4-(2-((2-Chloro-7-methoxyquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-methylbenzenesulfonamide Quinolinyl; chloro; methoxy 77% 279°C 1643 (C=O), 1607 (C=N)
Target Compound Nitro; hydrazinecarbonyl N/A N/A Expected: ~1645 (C=O), ~1340 (SO₂)

Key Differences :

  • The quinolinyl-imine structure in 7d/7e enables π-π stacking and radical scavenging, whereas the target’s nitro group may favor electrophilic interactions .
  • Higher melting points in 7d/7e (264–279°C vs. N/A for target) suggest greater crystallinity due to extended conjugation .

Adamantane-Carboxamide Derivatives ()

Adamantane-containing sulfonamides (11f and 11g) exhibit bulky substituents compared to the target compound:

Compound Name Substituents Yield Molecular Weight Melting Point
11f: N-(4-(2-((4-iodophenyl)sulfonyl)hydrazinecarbonyl)phenyl)adamantane-1-carboxamide Iodophenyl; adamantane 22% 602.06 132.7°C
11g: N-(4-(2-((4'-fluoro-[1,1'-biphenyl]-3-yl)sulfonyl)hydrazinecarbonyl)phenyl)adamantane-1-carboxamide Fluoro-biphenyl; adamantane 20% N/A 168–170°C
Target Compound Nitro; no adamantane N/A ~307 (estimated) N/A

Key Differences :

  • The target’s lower molecular weight (~307 vs. 602) suggests better bioavailability and metabolic stability .

Antimicrobial Derivatives ()

N-[4-(hydrazinecarbonyl)phenyl]-8-hydroxy-7-iodoquinoline-5-sulfonamide (derivative precursor) was used to synthesize glycosylated carbohydrazides. Compound 4d (a derivative) showed maximum antimicrobial activity, comparable to standard drugs. This highlights the importance of the hydrazinecarbonyl-sulfonamide scaffold in antimicrobial design .

Data Table: Comparative Overview

Feature Target Compound Analogues Hybrids Derivatives
Core Structure Sulfonamide + nitro Benzamide + dinitro Sulfonamide + quinolinyl Sulfonamide + adamantane
Key Substituents 3-nitro, hydrazinecarbonyl 3,5-dinitro, chloro/CF₃ Chloro-methoxyquinoline Iodo/fluoro-biphenyl
Molecular Weight (approx.) ~307 400–500 500–600 ~600
Potential Activity Antimicrobial (inferred) Anti-tubercular Radical scavenging Undisclosed (likely targeted)
Yield Range N/A 38–99% 77–95% 20–22%

Biological Activity

N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its antibacterial properties. This article reviews the available literature on its biological activity, including case studies, research findings, and a comparative analysis with related compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H12N4O4S
  • Molecular Weight : 320.32 g/mol
  • IUPAC Name : this compound

The presence of both hydrazine and sulfonamide functional groups in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition.

1. Enzyme Inhibition

Research indicates that compounds containing sulfonamide groups often exhibit inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). A study investigated a series of hydrazonobenzenesulfonamides for their ability to inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII). The results showed that some derivatives exhibited significant inhibition with constants ranging from 18.5 to 45.5 nM, indicating a promising profile compared to standard inhibitors like acetazolamide .

2. Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The mechanism involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis necessary for DNA replication. This compound has been evaluated alongside other sulfonamides to assess its antibacterial efficacy against various strains of bacteria. The compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with other similar compounds:

Compound NameEnzyme Inhibition (nM)Antibacterial ActivityNotes
This compound18.5 - 45.5ModerateEffective against hCA IX and XII
Acetazolamide20LowStandard sulfonamide inhibitor
Sulfanilamide30HighClassic antibacterial sulfonamide
4-Nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide25ModerateSimilar structure; varied activity

Case Study 1: Inhibition Profile

In a study focused on the inhibition profiles of various hydrazonobenzenesulfonamides, this compound was found to selectively inhibit hCA IX over hCA II, making it a candidate for targeted cancer therapies where hCA IX is often overexpressed .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several sulfonamides, including the compound . It was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that while it was less effective than traditional antibiotics, it still showed promise as part of combination therapy strategies .

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